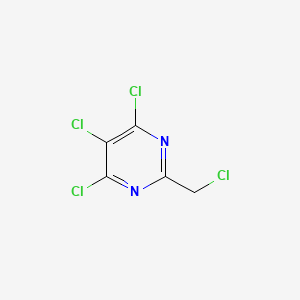
4,5,6-Trichloro-2-(chloromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6-Trichloro-2-(chloromethyl)pyrimidine is a chemical compound with the molecular formula C5H2Cl4N2 and a molecular weight of 231.89 g/mol . It is a derivative of pyrimidine, characterized by the presence of three chlorine atoms and a chloromethyl group attached to the pyrimidine ring. This compound is known for its significant reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trichloro-2-(chloromethyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 2-chloromethylpyrimidine with chlorine gas under controlled conditions . The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the chlorination reaction efficiently. Safety measures are crucial due to the handling of chlorine gas and the potential for hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
4,5,6-Trichloro-2-(chloromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminopyrimidine derivatives, while oxidation can produce pyrimidine oxides .
Scientific Research Applications
4,5,6-Trichloro-2-(chloromethyl)pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5,6-Trichloro-2-(chloromethyl)pyrimidine involves its reactivity with nucleophiles and other reactive species. The chloromethyl group is particularly reactive, allowing the compound to form covalent bonds with various molecular targets. This reactivity is exploited in chemical synthesis and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloropyrimidine: Similar in structure but lacks the chloromethyl group.
2,4,5-Trichloropyrimidine: Another derivative with a different substitution pattern.
Uniqueness
4,5,6-Trichloro-2-(chloromethyl)pyrimidine is unique due to the presence of the chloromethyl group, which enhances its reactivity compared to other trichloropyrimidine derivatives. This makes it particularly useful in synthetic chemistry for creating complex molecules .
Properties
CAS No. |
1780-29-6 |
|---|---|
Molecular Formula |
C5H2Cl4N2 |
Molecular Weight |
231.9 g/mol |
IUPAC Name |
4,5,6-trichloro-2-(chloromethyl)pyrimidine |
InChI |
InChI=1S/C5H2Cl4N2/c6-1-2-10-4(8)3(7)5(9)11-2/h1H2 |
InChI Key |
KELKCAIZKGTAPS-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NC(=C(C(=N1)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















